molecular formula C7H2BrCl2FO B1407925 5-Bromo-2-chloro-4-fluorobenzoyl chloride CAS No. 1805478-84-5

5-Bromo-2-chloro-4-fluorobenzoyl chloride

Cat. No.: B1407925
CAS No.: 1805478-84-5
M. Wt: 271.89 g/mol
InChI Key: HPPVGYAOPDOQMB-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-fluorobenzoyl chloride is a chemical compound with the molecular formula C7H2BrCl2FO. It is an important intermediate in organic synthesis, particularly in the pharmaceutical industry. This compound is known for its diverse applications in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Bromo-2-chloro-4-fluorobenzoyl chloride typically involves the chlorination, bromination, and fluorination of benzoyl chloride derivatives. One common method starts with 2-chlorobenzoic acid, which undergoes bromination and fluorination to yield the desired product. The reaction conditions often involve the use of reagents such as bromine and fluorine sources under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-4-fluorobenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine, bromine, or fluorine atoms are replaced by other nucleophiles.

    Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.

    Catalysts: Palladium catalysts are frequently used in coupling reactions.

    Solvents: Organic solvents such as dichloromethane and toluene are commonly used.

Major Products

The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, coupling reactions with aryl boronic acids yield biaryl compounds .

Scientific Research Applications

5-Bromo-2-chloro-4-fluorobenzoyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-fluorobenzoyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. The molecular targets and pathways depend on the specific application and the nature of the nucleophiles involved. In pharmaceutical applications, it may interact with biological targets to form active drug molecules .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-chloro-2-fluorobenzoic acid
  • 4-Bromo-2-chloro-5-fluorobenzoyl chloride
  • Methyl 5-bromo-4-chloro-2-fluorobenzoate

Uniqueness

5-Bromo-2-chloro-4-fluorobenzoyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.

Properties

IUPAC Name

5-bromo-2-chloro-4-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl2FO/c8-4-1-3(7(10)12)5(9)2-6(4)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPVGYAOPDOQMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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